molecular formula C15H16FNO3 B2485621 Ethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate CAS No. 303139-43-7

Ethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No. B2485621
CAS RN: 303139-43-7
M. Wt: 277.295
InChI Key: DOQGPYOVINIOME-UHFFFAOYSA-N
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Description

Ethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, also known as EFP-2M-6-OXO-TPC, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a member of the class of compounds known as pyridinecarboxylates, which are characterized by their ability to form strong hydrogen bonds and their relatively high solubility in water. EFP-2M-6-OXO-TPC has been studied for its potential use in a variety of applications, including drug delivery, biochemistry, and medical research.

Scientific Research Applications

Anti-Cancer Potential

The synthesis of this compound via the Biginelli reaction has attracted attention due to its potential interaction with ecto-5’-nucleotidase . In silico studies suggest that it could serve as a target for anti-cancer drug design . Ecto-5’-nucleotidase plays a role in adenosine metabolism, which impacts immune system suppression and cancer growth.

Drug Design and Virtual Screening

The compound’s structure makes it a valuable scaffold for drug design. Researchers have explored its interactions with biological targets, including Eg5 (involved in chromosome separation during the cell cycle) and ecto-5’-nucleotidase. Virtual screening studies have highlighted its potential as a lead compound for drug development .

Dihydropyrimidinone Scaffold

The Biginelli reaction, which yields dihydropyrimidinones (DHPMs), provides a versatile platform for library generation. DHPMs are considered privileged scaffolds due to their interactions with various biological targets. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is an example of such a scaffold .

Antiviral Activity

While not directly related to cancer, it’s worth noting that indole derivatives (such as those containing the tetrahydropyrimidine-5-carboxylate moiety) have been investigated for antiviral activity. These compounds show promise against both RNA and DNA viruses .

1H-Pyrazolo[3,4-b]pyridines

In a related context, 1H-pyrazolo[3,4-b]pyridines (which share some structural features with our compound) have been synthesized and explored for biomedical applications. These molecules exhibit interesting properties and may serve as leads for drug development .

properties

IUPAC Name

ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3/c1-3-20-15(19)14-9(2)17-13(18)8-11(14)10-6-4-5-7-12(10)16/h4-7,11H,3,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQGPYOVINIOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

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